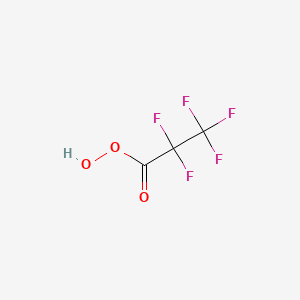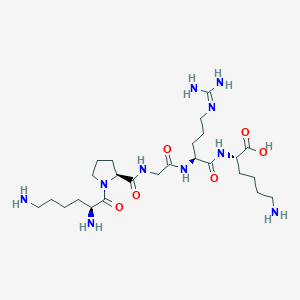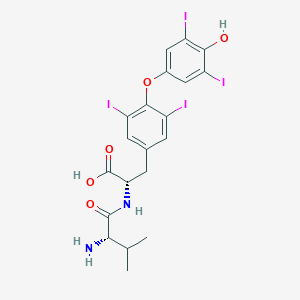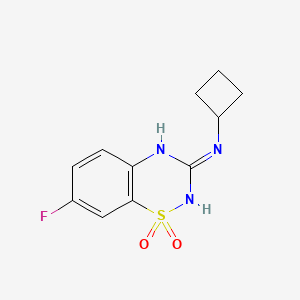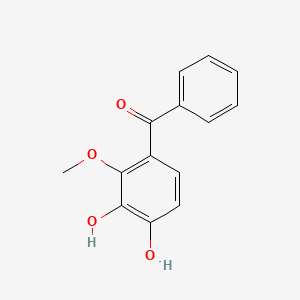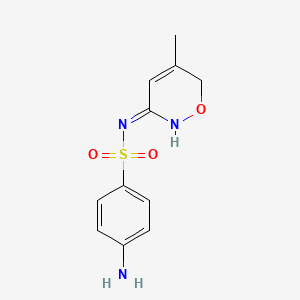
(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique oxazine ring, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound, under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazine derivative with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazine ring or the sulfonamide group, potentially yielding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The oxazine ring may enhance binding affinity or selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Oxazine Derivatives: Compounds containing the oxazine ring, used in various chemical and biological applications.
Uniqueness
(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide is unique due to the presence of both the sulfonamide and oxazine moieties, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides or oxazine derivatives.
Propriétés
Formule moléculaire |
C11H13N3O3S |
|---|---|
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-8-6-11(13-17-7-8)14-18(15,16)10-4-2-9(12)3-5-10/h2-6H,7,12H2,1H3,(H,13,14) |
Clé InChI |
NIEUIHBLVTWRIS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/NOC1 |
SMILES canonique |
CC1=CC(=NS(=O)(=O)C2=CC=C(C=C2)N)NOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
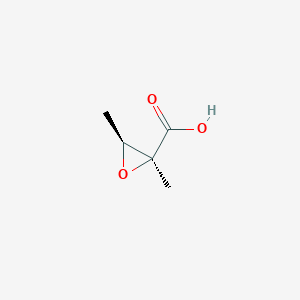


![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

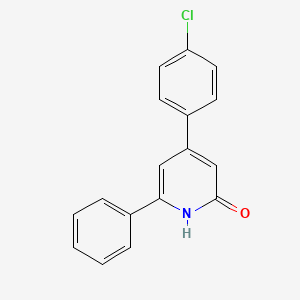

![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)
